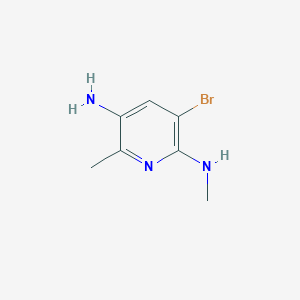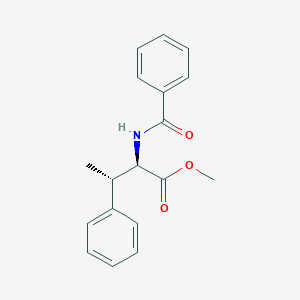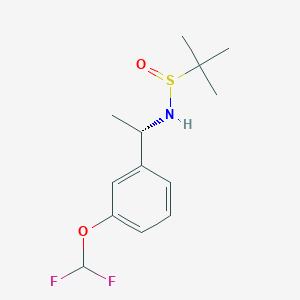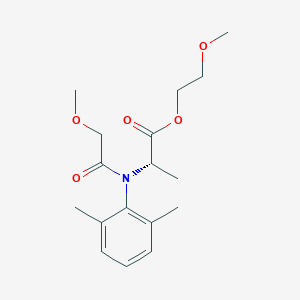
3-Bromo-N2,6-dimethylpyridine-2,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N2,6-dimethylpyridine-2,5-diamine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom and two methyl groups attached to the pyridine ring, along with two amino groups. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N2,6-dimethylpyridine-2,5-diamine typically involves the bromination of 2,6-dimethylpyridine. The process can be carried out by reacting 2,6-dimethylpyridine with bromine in the presence of a suitable solvent and catalyst. The reaction is usually conducted at elevated temperatures to ensure complete bromination. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality. The final product is typically obtained through a series of purification steps, including distillation, crystallization, and filtration.
化学反应分析
Types of Reactions
3-Bromo-N2,6-dimethylpyridine-2,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are usually conducted in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are carried out in inert solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives of the pyridine ring.
Reduction Reactions: Products include dehalogenated pyridines and reduced derivatives of the pyridine ring.
科学研究应用
3-Bromo-N2,6-dimethylpyridine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 3-Bromo-N2,6-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets. The bromine atom and amino groups play a crucial role in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.
相似化合物的比较
3-Bromo-N2,6-dimethylpyridine-2,5-diamine can be compared with other similar compounds, such as:
2-Bromo-4-methylpyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Bromo-2,6-dimethylpyridine: Lacks the amino groups, resulting in different chemical properties and uses.
2,6-Dimethylpyridine: The parent compound without bromine substitution, used as a starting material for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
分子式 |
C7H10BrN3 |
|---|---|
分子量 |
216.08 g/mol |
IUPAC 名称 |
3-bromo-2-N,6-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C7H10BrN3/c1-4-6(9)3-5(8)7(10-2)11-4/h3H,9H2,1-2H3,(H,10,11) |
InChI 键 |
UUBUIAIOOCKSBM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1N)Br)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)







![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)

![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)


